
3-Benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-2-oxooxazolidine-4-carbonitrile is a heterocyclic compound with the molecular formula C₁₁H₁₀N₂O₂. It is a member of the oxazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a benzyl group attached to the oxazolidine ring, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-oxooxazolidine-4-carbonitrile typically involves multicomponent reactions. One common method is the reaction of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids. This reaction can be catalyzed by transition metals or conducted under metal-free conditions. For example, a metal-free domino cyclization/decarboxylative coupling reaction can be used to obtain the target compound with good to excellent yields .
Industrial Production Methods
Industrial production of 3-benzyl-2-oxooxazolidine-4-carbonitrile may involve large-scale multicomponent reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts, such as CuI and CuBr₂, can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-2-oxooxazolidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-Benzyl-2-oxooxazolidine-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-benzyl-2-oxooxazolidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. For example, it can inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Benzyl-2-oxazolidinone
- N-Propargyloxazolidines
- Spirooxazolidines
Uniqueness
3-Benzyl-2-oxooxazolidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the nitrile functionality differentiates it from other oxazolidine derivatives, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
75985-55-6 |
|---|---|
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
3-benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile |
InChI |
InChI=1S/C11H10N2O2/c12-6-10-8-15-11(14)13(10)7-9-4-2-1-3-5-9/h1-5,10H,7-8H2 |
Clé InChI |
TZCQVYWAYRZFNJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(C(=O)O1)CC2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl-D-proline](/img/structure/B12895285.png)
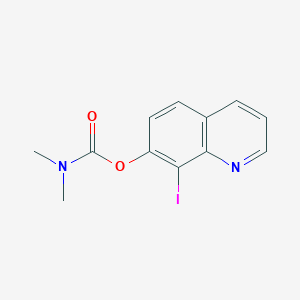

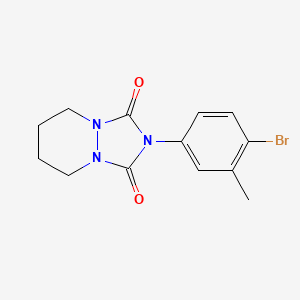
![Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-](/img/structure/B12895308.png)
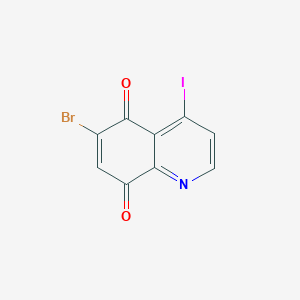

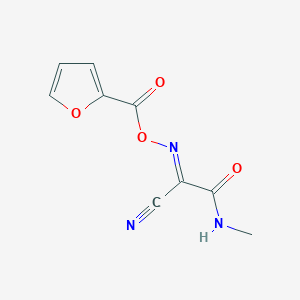
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B12895335.png)
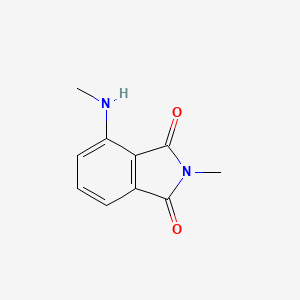
![6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12895372.png)

